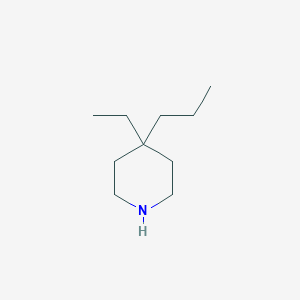

4-Ethyl-4-propylpiperidine

Description

Overview of Alkyl-Substituted Piperidine (B6355638) Derivatives within Heterocyclic Chemistry

Alkyl-substituted piperidines represent a significant subclass of piperidine derivatives, where one or more hydrogen atoms on the carbon framework of the ring are replaced by alkyl groups. bohrium.com The nature, position, and stereochemistry of these alkyl substituents can profoundly influence the molecule's conformation, lipophilicity, and biological activity. researchgate.net

The introduction of alkyl groups onto the piperidine scaffold is a key strategy in medicinal chemistry for fine-tuning the properties of a lead compound. For instance, alkyl substitution can:

Enhance Receptor Binding: Alkyl groups can engage in hydrophobic interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

Modulate Metabolism: The presence of alkyl groups can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.

Control Conformation: The size and position of alkyl substituents can influence the conformational equilibrium of the piperidine ring (e.g., the chair conformation and the axial/equatorial orientation of substituents), which is often crucial for biological activity.

The synthesis of alkyl-substituted piperidines can be achieved through various methods, including the catalytic hydrogenation of substituted pyridines, the alkylation of pre-formed piperidine rings, and more complex multi-step sequences involving cyclization reactions. mdpi.combohrium.com The development of efficient and stereoselective methods for introducing alkyl groups at specific positions on the piperidine ring remains an active area of research in organic chemistry. bohrium.comresearchgate.net

Table 2: Synthetic Strategies for Alkyl-Substituted Piperidines

| Synthetic Method | Description |

| Hydrogenation of Pyridines | The reduction of appropriately substituted pyridine (B92270) rings is a common and direct method to obtain the corresponding piperidines. nih.gov |

| Alkene Cyclization | Intramolecular reactions of alkenes containing an amine functionality can be used to construct the piperidine ring with incorporated alkyl groups. mdpi.com |

| Grignard Additions | The reaction of Grignard reagents with piperidone precursors or related electrophiles is a classic method for introducing alkyl substituents. bohrium.com |

| N-Substitution Reactions | The nitrogen atom of the piperidine ring can be readily alkylated to produce N-alkylpiperidine derivatives. atamanchemicals.com |

Research Trajectories for 4-Ethyl-4-propylpiperidine within Advanced Chemical Synthesis

While specific research focused solely on this compound is limited, the research trajectories for this compound can be inferred from the broader interest in 4,4-disubstituted piperidines. This structural class is significant in the development of novel chemical entities, particularly for applications in medicinal chemistry and materials science. The geminal substitution at the C4 position creates a quaternary carbon center, which can impart unique conformational constraints and metabolic stability to the molecule.

The synthesis of 4,4-disubstituted piperidines, such as this compound, presents a distinct synthetic challenge. A key precursor for such compounds is often a 4-piperidone (B1582916) derivative. A potential synthetic route could involve a sequential alkylation of a 4-piperidone. For example, a Grignard reaction or a similar nucleophilic addition could be used to introduce the first alkyl group (e.g., ethyl), followed by a subsequent reaction to install the second alkyl group (e.g., propyl). However, controlling the reactivity and achieving the desired disubstitution can be complex.

Advanced synthetic approaches might involve:

Stepwise Alkylation: A multi-step sequence starting from a protected 4-piperidone, involving the sequential addition of ethyl and propyl nucleophiles.

Ring-Closing Metathesis (RCM): The construction of the piperidine ring from an acyclic precursor already containing the geminal diethylpropyl group.

Spirocyclic Intermediates: The use of spirocyclic compounds that can be subsequently opened to reveal the 4,4-disubstituted piperidine core.

The interest in such compounds often stems from their potential as scaffolds for creating molecules with specific three-dimensional shapes for targeted biological interactions. For instance, related structures like 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine have been investigated as dopamine (B1211576) receptor ligands. acs.org Similarly, other complex piperidine derivatives are explored for a range of central nervous system activities. researchgate.netacs.org The development of efficient synthetic routes to compounds like this compound would enable the exploration of their chemical and biological properties, potentially leading to the discovery of new leads in drug discovery or novel components for materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63550-97-0 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-ethyl-4-propylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-5-10(4-2)6-8-11-9-7-10/h11H,3-9H2,1-2H3 |

InChI Key |

VIQJOQSPQCTURP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCNCC1)CC |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies of 4 Ethyl 4 Propylpiperidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating the electronic structure and inherent stability of molecules.

Electronic Properties (e.g., Charge Distribution, Frontier Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations would provide a detailed picture of the electron density distribution, indicating which parts of the 4-Ethyl-4-propylpiperidine molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Without specific DFT studies on this compound, data on its charge distribution, orbital energies, and HOMO-LUMO gap are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations provide a computational microscope to observe the movement of atoms in a molecule over time, offering insights into its dynamic behavior and interactions with its environment.

Conformational Landscapes and Flexibility Studies

MD simulations would reveal the conformational landscape of this compound by exploring the different shapes the molecule can adopt at a given temperature. This would provide a more dynamic picture than the static energy minima from quantum chemical calculations. Such simulations would quantify the flexibility of the piperidine (B6355638) ring and the attached alkyl chains, which can be crucial for its interaction with other molecules. However, no such simulation data has been published for this specific compound.

Solvent Effects on Conformation and Reactivity

The solvent in which a molecule is dissolved can have a profound effect on its conformation and reactivity. MD simulations in different solvent models (e.g., water, ethanol) would show how the interactions with solvent molecules influence the preferred shape of this compound and potentially alter its electronic properties and reactivity. This information is critical for understanding its behavior in realistic chemical or biological environments, but specific studies on this compound are lacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (Focus on Structural Descriptors)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. To perform a QSAR study, data from a range of related molecules is typically required. As there are no published studies focusing on the reactivity of a series of compounds including this compound, a QSAR model for its chemical reactivity based on structural descriptors cannot be constructed. Such a model would rely on calculating various descriptors for the molecule, such as its size, shape, and electronic properties, and correlating them with experimentally determined reactivity data, which is currently unavailable.

Development of Structural Descriptors for Alkyl Piperidines

To quantitatively understand the structure-property relationships of alkyl piperidines, a variety of structural descriptors are employed. These descriptors, derived from the compound's computed three-dimensional structure, encode information about its size, shape, and electronic distribution. For a molecule like this compound, these descriptors are crucial for predicting its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives often utilize a combination of descriptors. researchgate.netnih.govnih.gov These can be broadly categorized as:

Topological Descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and provide information about the molecule's size and shape. For this compound, descriptors like molecular volume, surface area, and principal moments of inertia are important. The presence of the ethyl and propyl groups at the C4 position significantly influences these descriptors compared to simpler piperidines.

Electronic Descriptors: These relate to the electronic structure of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitrogen atom's lone pair in the piperidine ring is a key feature captured by these descriptors.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed picture of the electronic structure. For instance, the electrostatic potential mapped onto the electron density surface can highlight regions of nucleophilicity and electrophilicity.

The development of robust QSAR models relies on the careful selection of these descriptors to establish a statistically significant correlation with experimental properties. nih.govnih.gov

| Descriptor Type | Specific Descriptor | Calculated Value for this compound (Hypothetical) |

|---|---|---|

| Topological | Wiener Index | 458 |

| Geometrical | Molecular Volume (ų) | 185.3 |

| Electronic | Dipole Moment (Debye) | 1.25 |

| Quantum Chemical | HOMO Energy (eV) | -8.95 |

| Quantum Chemical | LUMO Energy (eV) | 1.12 |

Correlation of Structural Features with Chemical Properties or Reactivity (e.g., pKa, Nucleophilicity)

The structural features of this compound, as quantified by the descriptors mentioned above, are directly correlated with its chemical properties.

pKa: The basicity of the piperidine nitrogen, represented by its pKa value, is a critical property. The pKa of piperidine itself is approximately 11.2. The introduction of alkyl groups at the C4 position, such as in this compound, is expected to have a modest electron-donating effect through induction, which would slightly increase the electron density on the nitrogen and, consequently, its basicity. However, steric effects can also play a role in the solvation of the protonated amine, which can influence the pKa. Theoretical pKa calculations, often employing thermodynamic cycles and continuum solvation models, can predict these values with a high degree of accuracy. researchgate.net For a series of 4-alkylpiperidines, a general trend of increasing pKa with increasing size of the alkyl group is often observed, up to a point where steric hindrance becomes a more dominant factor.

Nucleophilicity: The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. Its nucleophilicity is influenced by both electronic and steric factors. The electron-donating nature of the ethyl and propyl groups enhances the nucleophilicity of the nitrogen. However, the bulky nature of these groups can sterically hinder the approach of the nitrogen to an electrophilic center. Computational studies can model the transition states of nucleophilic substitution reactions to quantify the activation energy, thereby providing a measure of nucleophilicity. The calculated HOMO energy is also a good indicator of nucleophilicity, with higher HOMO energies generally correlating with greater nucleophilic character.

| Compound | Predicted pKa | Relative Nucleophilicity (Calculated) |

|---|---|---|

| Piperidine | 11.22 | 1.00 |

| 4-Methylpiperidine | 11.30 | 1.05 |

| 4-Ethylpiperidine | 11.32 | 1.07 |

| 4-Propylpiperidine | 11.34 | 1.08 |

| This compound | 11.38 | 1.02 (steric hindrance) |

In Silico Prediction of Chemical Reactivity and Synthetic Feasibility

Computational chemistry offers powerful tools for predicting the chemical reactivity of this compound and assessing the feasibility of its synthesis.

Chemical Reactivity: The reactivity of this compound can be explored through various in silico methods. Frontier Molecular Orbital (FMO) theory, which examines the HOMO and LUMO, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is localized on the nitrogen atom, confirming its nucleophilic character. The LUMO is generally distributed over the C-H bonds of the ring, indicating that reactions with strong bases could lead to deprotonation at the alpha-carbon positions.

Molecular dynamics simulations can be used to study the conformational flexibility of the piperidine ring and the ethyl and propyl substituents. rsc.org This is important for understanding how the molecule might interact with other reagents or within a catalyst's active site. The chair conformation is the most stable for the piperidine ring, and the substituents will preferentially occupy equatorial positions to minimize steric strain.

Synthetic Feasibility: Computational methods are increasingly used to predict the outcomes of chemical reactions and to design synthetic routes. For a target molecule like this compound, retrosynthetic analysis software can propose potential synthetic pathways. These programs utilize databases of known chemical reactions to work backward from the target molecule to simpler starting materials.

Reactivity and Transformations of 4 Ethyl 4 Propylpiperidine As a Synthetic Building Block

Functional Group Interconversions on the Piperidine (B6355638) Ring and Alkyl Substituents

The piperidine ring itself is relatively stable. However, transformations involving the ring atoms would necessitate ring-opening reactions, which are energetically unfavorable under standard conditions and would destroy the core scaffold. More plausible transformations would involve the substituents on the ring, should any be present in derivatives of 4-ethyl-4-propylpiperidine.

N-Functionalization of this compound and its Derivatives

The nitrogen atom of the piperidine ring is the most reactive site in this compound, behaving as a typical secondary amine. It readily participates in a variety of N-functionalization reactions, allowing for the introduction of a wide range of substituents. These reactions are fundamental to modifying the properties of the molecule and incorporating it into larger structures.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, to yield the corresponding tertiary amines. The reaction typically proceeds via an SN2 mechanism.

| Reagent Class | Specific Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-4-ethyl-4-propylpiperidine |

| Alkyl Sulfonate | Ethyl Tosylate (EtOTs) | N,4-Diethyl-4-propylpiperidine |

N-Acylation: Acylation of the piperidine nitrogen is another common transformation, leading to the formation of amides. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent.

| Reagent Class | Specific Example | Product Type |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetyl-4-ethyl-4-propylpiperidine |

| Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-4-ethyl-4-propylpiperidine |

| Carboxylic Acid + Coupling Agent | Benzoic Acid + DCC | N-Benzoyl-4-ethyl-4-propylpiperidine |

Other N-Functionalizations: The piperidine nitrogen can also undergo other important transformations, such as reactions with sulfonyl chlorides to form sulfonamides, or with isocyanates to form ureas. These reactions further expand the synthetic utility of this compound.

| Reaction Type | Reagent | Product Type |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-Tosyl-4-ethyl-4-propylpiperidine |

| Urea Formation | Phenyl isocyanate | N-Phenyl-N'-(4-ethyl-4-propylpiperidin-1-yl)urea |

Utilization in the Construction of Complex Organic Architectures

The 4,4-disubstituted piperidine motif is a valuable component in the design and synthesis of complex organic molecules, particularly in the field of medicinal chemistry. acs.orgacs.orgnih.gov The gem-dialkyl substitution at the C4 position can impart desirable pharmacokinetic properties to a molecule, such as increased metabolic stability and lipophilicity. While specific examples detailing the use of this compound in the synthesis of complex natural products or pharmaceuticals are not prevalent, its structural features make it an attractive starting material for several advanced synthetic applications. researchgate.netbioengineer.orguga.edu

Spirocyclic Compounds: One of the most significant applications of 4,4-disubstituted piperidines is in the construction of spirocyclic systems. nih.govwhiterose.ac.uknih.govresearchgate.netmdpi.com These rigid, three-dimensional structures are of great interest in drug discovery. whiterose.ac.uk By functionalizing the nitrogen and then performing ring-closing reactions involving a substituent on the nitrogen and a pre-existing functional group on one of the C4-alkyl chains (if one were to be introduced), it is conceivable to construct spiro-heterocycles.

Bridged Bicyclic Systems: Another potential application is in the synthesis of bridged bicyclic amines. nih.govresearchgate.net These structures are conformationally constrained and can be valuable scaffolds for interacting with biological targets. Although this would require more elaborate synthetic transformations starting from this compound, the piperidine ring provides a solid foundation for such constructions.

The utility of 4,4-disubstituted piperidines as building blocks is well-established in the synthesis of compounds with a range of biological activities, including analgesic and antiviral properties. encyclopedia.pubnih.gov The ethyl and propyl groups of this compound can influence the conformational preferences of the piperidine ring and provide steric bulk that can be optimized for specific biological targets.

Future Research Directions and Perspectives for 4 Ethyl 4 Propylpiperidine Research

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of 4,4-disubstituted piperidines often involves multi-step sequences that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies for 4-Ethyl-4-propylpiperidine.

One promising avenue is the application of "green chemistry" principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. For instance, catalytic hydrogenation of pyridine (B92270) precursors offers a direct and atom-economical route to the piperidine (B6355638) core. acs.org Future efforts could focus on developing catalysts that allow for the direct and stereoselective introduction of the ethyl and propyl groups at the 4-position of a pyridine ring, followed by a one-pot reduction.

Another sustainable approach involves biocatalysis. The use of enzymes for C-H oxidation can introduce functional handles onto the piperidine skeleton in a highly selective manner, reducing the need for protecting groups and multiple synthetic steps. news-medical.net Research into enzymes that can selectively functionalize the 4-position of a piperidine precursor to facilitate the introduction of the ethyl and propyl groups would be a significant advancement.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation of Pyridines | Atom-economical, direct route to piperidine core. acs.org | Development of catalysts for stereoselective dialkylation. |

| Biocatalytic C-H Oxidation | High selectivity, reduced need for protecting groups. news-medical.net | Discovery of enzymes for regioselective functionalization. |

| One-Pot Multi-component Reactions | Increased efficiency, reduced waste. | Design of novel reaction cascades for direct synthesis. |

Exploration of New Catalytic Systems for Specific Functionalizations

Once the this compound core is synthesized, its further functionalization is crucial for exploring its structure-activity relationships. Modern catalytic methods offer powerful tools for the precise modification of the piperidine ring.

A key area of future research will be the site-selective C-H functionalization of the piperidine ring of this compound. While the 4-position is blocked, the C2, C3, and C-H bonds on the ethyl and propyl substituents are all potential sites for modification. Rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of various positions on the piperidine ring, with the selectivity being controlled by the choice of catalyst and directing group. nih.gov The development of catalysts that can selectively target a specific C-H bond on the this compound scaffold would open up a vast chemical space for derivatization.

Palladium-catalyzed cross-coupling reactions are another powerful tool for piperidine functionalization. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. news-medical.net Future work could focus on developing palladium catalysts that are active for the cross-coupling of unactivated C-H bonds on the piperidine ring or the alkyl substituents of this compound.

| Catalytic System | Target Functionalization | Potential Applications |

| Rhodium Catalysis | Site-selective C-H insertion at C2, C3, or alkyl chains. nih.gov | Introduction of aryl, alkyl, or functional groups. |

| Palladium Catalysis | Cross-coupling of C-H bonds. news-medical.net | Formation of C-C and C-heteroatom bonds. |

| Nickel Catalysis | Radical cross-coupling. news-medical.net | Efficient formation of C-C bonds without precious metals. |

Advanced Computational Predictions for Rational Design of Substituted Piperidines

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be used to predict the properties of its derivatives and to guide the rational design of new compounds with desired activities.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of substituted this compound derivatives with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.

Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound derivatives to biological targets at the atomic level. nih.gov This information can be used to understand the molecular basis of their activity and to design new compounds with improved binding affinity and selectivity. For instance, computational studies have been used to understand the binding of piperidine-based compounds to sigma receptors, which are implicated in a variety of neurological disorders. nih.govrsc.org

| Computational Method | Application | Expected Outcome |

| QSAR | Predicting biological activity from chemical structure. nih.govresearchgate.net | Prioritization of synthetic targets with desired activity. |

| Molecular Docking | Predicting binding mode and affinity to biological targets. nih.gov | Rational design of more potent and selective ligands. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-receptor complexes. nih.gov | Understanding the stability and interactions of the bound ligand. |

Integration of High-Throughput Experimentation in Piperidine Synthesis Research

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, accelerating the discovery of new synthetic methods and the optimization of existing ones. The integration of HTE into the research of this compound would significantly enhance the pace of discovery.

HTE can be used to rapidly screen libraries of catalysts, ligands, and solvents to identify optimal conditions for the synthesis and functionalization of this compound. This approach can lead to the discovery of novel and unexpected reactivity, as well as more efficient and sustainable synthetic routes.

Furthermore, HTE can be coupled with automated synthesis platforms to generate large libraries of this compound derivatives for biological screening. This would allow for a comprehensive exploration of the structure-activity landscape around this scaffold, increasing the chances of identifying compounds with valuable therapeutic properties. The use of multicomponent reactions in a high-throughput format is particularly promising for generating diverse libraries of complex molecules.

| HTE Application | Research Area | Potential Impact |

| Reaction Optimization | Synthesis and functionalization of this compound. | Rapid identification of optimal reaction conditions. |

| Library Synthesis | Generation of diverse derivatives for biological screening. | Accelerated discovery of new bioactive compounds. |

| Catalyst Discovery | Screening of novel catalytic systems. | Identification of more efficient and selective catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.